2-[benzyl(methylsulfonyl)amino]-N-(3-methylbutyl)acetamide
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Overview
Description
2-[benzyl(methylsulfonyl)amino]-N-(3-methylbutyl)acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a benzyl group, a methylsulfonyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-(3-methylbutyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of Benzylamine Intermediate: Benzylamine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form benzyl(methylsulfonyl)amine.
Acetamide Formation: The benzyl(methylsulfonyl)amine is then reacted with 3-methylbutylamine and acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(methylsulfonyl)amino]-N-(3-methylbutyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-[benzyl(methylsulfonyl)amino]-N-(3-methylbutyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methylsulfonyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[benzyl(methylsulfonyl)amino]-N-(4-methylbenzyl)acetamide
- 2-[benzyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide
Uniqueness
2-[benzyl(methylsulfonyl)amino]-N-(3-methylbutyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.
Properties
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(3-methylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-13(2)9-10-16-15(18)12-17(21(3,19)20)11-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZPICWHYIRXNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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